molecular formula C16H13BrN4 B2775281 N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine CAS No. 866157-59-7

N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine

Cat. No.: B2775281
CAS No.: 866157-59-7
M. Wt: 341.212
InChI Key: RUXFPCVPWQTTON-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine is a useful research compound. Its molecular formula is C16H13BrN4 and its molecular weight is 341.212. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-[4-(1,2,4-triazol-1-yl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4/c1-12-8-14(4-7-16(12)17)19-9-13-2-5-15(6-3-13)21-11-18-10-20-21/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXFPCVPWQTTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=CC2=CC=C(C=C2)N3C=NC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a triazole moiety, which is known for its diverse biological applications, including antimicrobial and antiviral properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H13BrN4, with a molecular weight of approximately 341.205 g/mol. The presence of bromine and methyl groups contributes to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC16H13BrN4
Molecular Weight341.205 g/mol
CAS Number[Not specified]
IUPAC NameThis compound

Biological Activity Overview

Research indicates that compounds containing triazole rings exhibit significant biological activities. The biological activity of this compound can be categorized into the following areas:

Antiviral Activity

Studies have shown that triazole derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. Specifically, derivatives similar to the compound have demonstrated potent activity against wild-type HIV strains and certain resistant mutants. The mechanism often involves binding to the reverse transcriptase enzyme, inhibiting viral replication .

Antimicrobial Properties

The compound's structural analogs have been investigated for their antibacterial and antifungal activities. For instance, various triazole derivatives have exhibited effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting that the presence of the triazole ring may enhance antimicrobial properties through disruption of microbial cell membranes or inhibition of essential enzymes .

Case Study 1: Antiviral Efficacy

A recent study focused on optimizing triazole-based compounds for enhanced antiviral activity against HIV. The research involved synthesizing various derivatives and testing their efficacy using TZM-bl cells. Results indicated that specific modifications to the triazole structure significantly improved potency against both wild-type and mutant strains of HIV .

Case Study 2: Antimicrobial Testing

In another investigation, a series of triazole derivatives were tested for their antibacterial properties using the cup plate diffusion method. Among these, certain compounds demonstrated comparable efficacy to standard antibiotics like ciprofloxacin against Staphylococcus aureus. This suggests that the compound's structural features may contribute to its ability to inhibit bacterial growth effectively .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. Modifications at various positions on the triazole ring or the phenyl groups can lead to significant changes in potency. For example:

  • Bromine Substitution : The presence of bromine at the para position on the phenyl ring has been associated with increased lipophilicity, potentially enhancing membrane permeability.
  • Methyl Group Influence : The methyl group at the meta position may influence steric hindrance and electronic properties, which could affect binding affinity to biological targets.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing triazole rings exhibit notable anticancer properties. For instance, studies have shown that derivatives similar to N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine can inhibit cancer cell proliferation. In vitro studies demonstrated that triazole-based compounds can effectively disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundTarget Cell LineIC50 (nM)
Compound AMCF-7 (Breast Cancer)46
Compound BHEPG2 (Liver Cancer)118
This compoundTBDTBD

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. Recent studies have highlighted their efficacy against various bacterial strains, including Escherichia coli. The binding affinity of these compounds to bacterial enzymes suggests a robust mechanism against microbial infections .

Case Study 1: Antiproliferative Activity

In a study examining the antiproliferative effects of triazole-containing compounds, it was found that specific substitutions on the triazole ring significantly influenced the activity against cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications could enhance potency and selectivity for cancer cells .

Case Study 2: Antibacterial Mechanisms

Another investigation focused on the antibacterial mechanisms of triazole derivatives revealed that certain compounds demonstrated high binding affinities to target enzymes involved in bacterial metabolism. This finding supports their potential use as novel antibiotics .

Future Directions and Therapeutic Potential

The ongoing research into this compound suggests promising avenues for therapeutic applications. The dual action against cancer and bacterial infections positions this compound as a candidate for further development in drug formulation.

Table 2: Summary of Potential Applications

Application AreaPotential Use
OncologyAnticancer drug development
Infectious DiseasesAntibiotic formulation

Q & A

Q. What are the recommended synthetic routes for N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Schiff base formation : Condensation of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde with 4-bromo-3-methylaniline under reflux in ethanol or toluene, catalyzed by acetic acid (60–80°C, 6–12 hrs) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/water) improves purity.

Yield optimization : Reaction time, temperature, and stoichiometry (1:1.2 aldehyde:amine ratio) are critical. Microwave-assisted synthesis may reduce time (30–60 mins) .

Q. Key analytical validation :

  • NMR : Confirm imine bond (E)-configuration via J = 8–12 Hz coupling in 1H^1H NMR .
  • MS : Molecular ion peak at m/z ~410 (M+H+^+) .

Q. How is the structural configuration of this compound validated experimentally?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Resolve E/Z isomerism and confirm planarity of the imine bond. Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
  • FT-IR : Detect C=N stretch at 1600–1650 cm1^{-1} and triazole ring vibrations at 1500–1550 cm1^{-1} .
  • UV-Vis : π→π* transitions (λmax ~280–320 nm) confirm conjugation .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer:

  • Dynamic effects in NMR : Rotameric splitting in 1H^1H NMR (e.g., triazole protons) may arise from restricted rotation. Use variable-temperature NMR (VT-NMR) to observe coalescence .
  • X-ray vs. computational data : Compare SCXRD bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G*). Discrepancies >0.05 Å suggest crystal packing effects .

Q. What strategies are effective in improving crystallinity for X-ray studies of this Schiff base derivative?

Methodological Answer:

  • Solvent screening : Use mixed solvents (e.g., DCM/methanol) for slow evaporation.
  • Cocrystallization : Introduce coformers (e.g., succinic acid) to stabilize lattice interactions .
  • Software tools : SHELXD for phase problem resolution; ORTEP-3 for thermal ellipsoid visualization .

Q. How does the 1,2,4-triazole moiety influence biological activity, and how is this evaluated in vitro?

Methodological Answer:

  • Structure-activity relationship (SAR) : Replace triazole with imidazole or tetrazole to assess potency changes.
  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
    • Anticancer : MTT assay (IC50 in HeLa or MCF-7 cells) .
    • Enzyme inhibition : Fluorescence polarization for kinase/COX-2 binding .

Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., kinases)?

Methodological Answer:

  • Docking : Use AutoDock Vina or Glide with PDB structures (e.g., GSK-3β, PDB: 6Y9R). Focus on triazole interactions with catalytic lysine/aspartate residues .
  • MD simulations : GROMACS (50 ns trajectories) to assess stability of ligand-protein complexes .
  • Pharmacophore modeling : Identify critical H-bond acceptors (triazole N) and hydrophobic groups (bromophenyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.